molecular formula C11H15NO B1359869 4-Phenoxypiperidine CAS No. 3202-33-3

4-Phenoxypiperidine

Cat. No. B1359869
CAS RN: 3202-33-3
M. Wt: 177.24 g/mol
InChI Key: KBYPITRKIJKGMD-UHFFFAOYSA-N
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Description

4-Phenoxypiperidine is a chemical compound with the molecular formula C11H15NO . It features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Synthesis Analysis

Two new series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines have been prepared . In vitro activity was determined at the recombinant human H(3) receptor and several members of these new series were found to be potent H(3) antagonists .


Molecular Structure Analysis

The molecular structure of 4-Phenoxypiperidine consists of a benzene ring bound to a piperidine ring . A conformational study of various 4-phenylpiperidine analgesics has been performed with Allinger’s Molecular Mechanics II (MM2) program . Phenyl equatorial conformations were found to be preferred for the prodines, ketobemidone, and meperidine .


Chemical Reactions Analysis

One selected member of the new series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), was found to be a potent, highly selective H(3) receptor antagonist with in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg sc .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenoxypiperidine is 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

H3 Antagonists and Wakefulness

(Dvorak et al., 2005) explored 4-Phenoxypiperidine derivatives as potent H3 antagonists. These compounds showed in vivo efficacy in a rat EEG model of wakefulness, indicating their potential in modulating brain activity.

Aza-Prins-Cyclization in Synthesis

(Yadav et al., 2009) discussed the use of aza-Prins-cyclization for synthesizing 4-hydroxypiperidines. This method provides a novel approach for creating 4-Phenoxypiperidine derivatives under mild conditions.

pH-Triggered Conformational Switch

(Samoshin et al., 2013) identified derivatives of trans-3-hydroxy-4-aminopiperidine, including 4-Phenoxypiperidine, as potential pH-sensitive conformational switches. This property could have applications in developing pH-responsive materials.

Drug Metabolism Insights

(Sun & Scott, 2011) provided insights into the metabolism of 4-Aminopiperidine drugs by cytochrome P450s. This research is crucial for understanding the drug design process, especially for 4-Phenoxypiperidine-based therapeutics.

Synthesis for Analgesic Activity

(Saeed et al., 1997) synthesized 4-hydroxypiperidine derivatives, including 4-Phenoxypiperidine, and screened them for analgesic activity. This study contributes to the potential use of these compounds in pain management.

Polymer Stabilizers

(Kósa et al., 2003) researched combined stabilizers based on 4-Phenoxypiperidine derivatives for polymers. These stabilizers showed promising results in enhancing polymer durability.

Voltage-Gated K+ Channels

(Kirsch & Drewe, 1993) studied the effect of 4-Phenoxypiperidinederivatives on voltage-gated K+ channels. Their findings provided insights into how these compounds could modulate neuronal activity, which is crucial for understanding their potential therapeutic applications.

LSD1 Inhibitors in Cancer Therapy

(Xi et al., 2018) explored 4-Phenoxypiperidine derivatives as selective and reversible inhibitors of LSD1, a key enzyme in epigenetic regulation. This research underscores the potential of these compounds in cancer therapy.

Environmental Contaminant Analysis

(Milosevic et al., 2013) conducted studies on phenoxy acids, including 4-Phenoxypiperidine, in environmental settings. This research provides important information on the environmental impact and fate of these compounds.

Organic Contaminant Abatement

(Zhang et al., 2022) investigated the acceleration of trace organic contaminants' abatement by Mn(VII)/TEMPOs, highlighting the potential use of 4-Phenoxypiperidine derivatives in environmental remediation.

c-Met Inhibitors for Cancer

(Daoui et al., 2022) used a computer-aided drug design approach to explore 4-Phenoxypiperidine derivatives as inhibitors of c-Met receptor tyrosine kinase, a critical target in cancer therapy.

Metabolite Identification in Drug Assessment

(Caggiano & Blight, 2013) studied the metabolites of 4-Phenoxypiperidine in the context of dalfampridine, a drug used in multiple sclerosis treatment. This research is vital for understanding the pharmacokinetics of drugs based on 4-Phenoxypiperidine.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPITRKIJKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxypiperidine

CAS RN

3202-33-3
Record name 4-Phenoxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PHENOXYPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 227°-229°; [α]D =-31.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
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Synthesis routes and methods II

Procedure details

A mixture of 4-phenoxypyridine and benzylbromide in acetone was stirred overnight at room temperature. After removal of the solvent, the residue was dissolved in methanol, cooled to -20° C. and treated portionwise with sodium borohydride, and warmed to 0° C. After a standard workup and purification, the resulting tetrahydropyridine adduct was dissolved in methanol and hydrogenated using 20% Pd-C as a catalyst to provide 4-phenoxypiperidine. A mixture of 4-phenoxypiperidine and 1-bromo-3-(4-fluorophenoxy)propane in acetone with excess potassium carbonate was heated at reflux for 12 hours to give the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-phenoxy-piperidine (420 mg, 1.6 mmol), Pd—C 10% (10 mg) and TFA (0.18 mL, 1,6 mmol) in MeOH (5 mL) is hydrogenated at room temperature and atmospheric pressure for 20 h. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. The residue is dissolved in CH2Cl2, washed with sat. NaHCO3, filtered and concentrated to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RL Hudkins, AL Zulli, R reddy Dandu, M Tao… - Bioorganic & medicinal …, 2012 - Elsevier
… to identify second-generation pyridazinone H 3 R antagonists to irdabisant was to replace the 4-phenoxypropylamine with the conformational restricted 4-phenoxypiperidine fragment in …
Number of citations: 14 www.sciencedirect.com
CA Dvorak, R Apodaca, AJ Barbier… - Journal of medicinal …, 2005 - ACS Publications
… The objectives of the SAR study were to: (1) quickly assess the alkyl residue on the basic nitrogen atom of the 4-phenoxypiperidine; (2) explore the second basic polar group adjacent to …
Number of citations: 79 pubs.acs.org
I Masłowska‐Lipowicz… - Chemical Biology & Drug …, 2014 - Wiley Online Library
… Later on, the successful replacement of the highly flexible propyloxy link with 4-phenoxypiperidine moiety 3 35 (Chart 1) or the partially rigid 2-aminoethylbenzofuran substructure 4 36 (…
Number of citations: 6 onlinelibrary.wiley.com
RN Waterhouse, K Mardon, KM Giles… - Journal of medicinal …, 1997 - ACS Publications
… Clearly there is scope for a further investigation into the effects of fluorine subtituents at different positions of N-alkylated 4-phenoxypiperidine derivatives and related compounds. …
Number of citations: 69 pubs.acs.org
Z Li, M Zhang, KB Teuscher, H Ji - Journal of Medicinal Chemistry, 2021 - ACS Publications
… Compound ZL3138 with a novel 1-benzoyl 4-phenoxypiperidine scaffold was discovered to disrupt the β-catenin/BCL9 protein–protein interaction (PPI) with a K i of 0.96 μM in …
Number of citations: 7 pubs.acs.org
Z Xin, H Zhao, MD Serby, B Liu, M Liu… - Bioorganic & medicinal …, 2008 - Elsevier
… by Boc-deprotection with HCl/dioxane to produce 4-phenoxypiperidine 5. Compound 4a–m was … Treatment of intermediate 7 in situ with appropriate 4-phenoxypiperidine 5 proceeded …
Number of citations: 80 www.sciencedirect.com
RL Hudkins, KA Josef, NC Becknell, LD Aimone… - Bioorganic & Medicinal …, 2014 - Elsevier
… -generation pyridazinone H 3 R antagonists to irdabisant was explored by replacement of the phenoxypropylamine fragment with the conformationally restricted 4-phenoxypiperidine …
Number of citations: 14 www.sciencedirect.com
TEH Allen - 2016 - ukqsar.org
… Histamine H1 Receptor: 4-Phenoxypiperidine-like MIE … Histamine H1 Receptor: 4-Phenoxypiperidine-like MIE … Histamine H1 Receptor: 4-Phenoxypiperidine-like MIE …
Number of citations: 9 www.ukqsar.org
K Takai, N Chiyo, T Nakajima, T Nariai… - Bioorganic & medicinal …, 2015 - Elsevier
… Meanwhile in our molecule, the 4-phenoxypiperidine part and the cyclopropylphenyl part were placed in the enzyme pocket, that is, in A and B parts, respectively, leaving the C part of …
Number of citations: 16 www.sciencedirect.com
F Chi - 1996 - vtechworks.lib.vt.edu
… We also elected to study 1-methyl-4-phenoxypiperidine (36) in order to compare the substrate properties with those of the corresponding 1-methyl tetrahydropyridine derivative which is …
Number of citations: 0 vtechworks.lib.vt.edu

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